(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid (E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid Monic acid is an epoxy fatty acid.
Brand Name: Vulcanchem
CAS No.: 66262-68-8
VCID: VC21138577
InChI: InChI=1S/C17H28O7/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20)/b8-5+/t9-,10-,11-,12-,13-,15+,16-,17-/m0/s1
SMILES: CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)O)C)C(C)O
Molecular Formula: C17H28O7
Molecular Weight: 344.4 g/mol

(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid

CAS No.: 66262-68-8

Cat. No.: VC21138577

Molecular Formula: C17H28O7

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid - 66262-68-8

Specification

CAS No. 66262-68-8
Molecular Formula C17H28O7
Molecular Weight 344.4 g/mol
IUPAC Name (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid
Standard InChI InChI=1S/C17H28O7/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20)/b8-5+/t9-,10-,11-,12-,13-,15+,16-,17-/m0/s1
Standard InChI Key IUBMRJVNZLQSHU-FDJBSCRHSA-N
Isomeric SMILES C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)O)/C)[C@H](C)O
SMILES CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)O)C)C(C)O
Canonical SMILES CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)O)C)C(C)O

Introduction

Chemical Structure and Properties

Monic acid A is an epoxy fatty acid characterized by a complex structure featuring multiple stereocenters, an epoxide ring, a tetrahydropyran ring, and an unsaturated carboxylic acid moiety. Its systematic IUPAC name is (E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid, reflecting its intricate stereochemistry and functional groups .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Monic acid A:

PropertyValueReference
CAS Number66262-68-8
Molecular FormulaC17H28O7
Molecular Weight344.4 g/mol
Physical StateSolid
Standard InChIInChI=1S/C17H28O7/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20)/b8-5+/t9-,10-,11-,12-,13-,15+,16-,17-/m0/s1
InChIKeyIUBMRJVNZLQSHU-FDJBSCRHSA-N

The compound contains several functional groups, including hydroxyl groups, an epoxide ring, a pyran ring, and a carboxylic acid group. The presence of an (E)-configured double bond in the but-2-enoic acid moiety is a distinctive structural feature of Monic acid A, contributing to its specific biological activities and chemical reactivity .

Structural Isomers and Related Compounds

Monic acid A belongs to a family of structurally related compounds that participate in the biosynthesis of pseudomonic acids. Several structural variants have been identified, including isomonic acids that differ in stereochemistry at specific centers. These related compounds include:

  • Pseudomonic acid A (mupirocin): Contains Monic acid A esterified with 9-hydroxynonanoic acid

  • Pseudomonic acid B: Features an additional hydroxyl group at C8

  • Pseudomonic acid C: Contains a double bond in place of the epoxide group

  • Pseudomonic acid D: Has an unsaturated fatty acid side chain with an alkene group

Biosynthesis and Natural Sources

Biosynthetic Pathway

Monic acid A is biosynthesized through a complex polyketide synthase (PKS) pathway in Pseudomonas fluorescens. The biosynthesis involves a series of enzymatic reactions facilitated by a large gene cluster known as the mupirocin biosynthesis gene cluster (mup cluster) .

The biosynthetic pathway has been extensively characterized through genetic and biochemical studies. The 74 kb mupirocin biosynthesis gene cluster has been identified and sequenced (GenBank accession number AF318063), revealing a complex array of genes involved in the production of Monic acid A and its subsequent conversion to pseudomonic acids .

Table 2 outlines key genes involved in Monic acid A biosynthesis in Pseudomonas fluorescens:

Gene/ProteinFunctionReference
mmpAType I polyketide synthase with multiple domains
mmpDContains methyltransferase domains for C-methylation
mupCNADH/NADPH oxidoreductase
mupEEnoyl reductase
mupOCytochrome P450
mupWDioxygenase
mupTFerredoxin dioxygenase

Research has shown that Monic acid A is derived from a linear combination of acetate-derived units, except for C16 and C17 (derived from methyl of S-adenosylmethionine, SAM) and C15 (proposed to be derived from acetate via 3-hydroxy-3-methylglutarate) .

Natural Occurrence

Monic acid A has been primarily isolated from Pseudomonas fluorescens NCIMB 10586, a gram-negative bacterium commonly found in soil, water, and plant surfaces. This bacterium is known for producing antibiotic compounds that contribute to its ecological success .

While P. fluorescens is the primary source of Monic acid A, the compound and its derivatives have been detected in various strains and environmental isolates. Studies have demonstrated that P. fluorescens strains isolated from different environments, including the human gastrointestinal tract, can produce Monic acid A and related compounds .

Biological Functions and Applications

Role in Mupirocin Biosynthesis

Monic acid A serves as the essential precursor for the biosynthesis of mupirocin (pseudomonic acid A), a clinically important antibiotic used topically to treat bacterial skin infections. Mupirocin is formed through the esterification of Monic acid A with 9-hydroxynonanoic acid .

The conversion of Monic acid A to mupirocin represents a critical step in the biosynthetic pathway and has been the subject of extensive research. This process involves the enzymatic esterification of the carboxylic acid group of Monic acid A with the hydroxyl group of 9-hydroxynonanoic acid, resulting in the formation of the ester linkage characteristic of mupirocin .

Antimicrobial Properties

While Monic acid A itself has shown limited antimicrobial activity compared to mupirocin, it contributes significantly to the antimicrobial properties of P. fluorescens through its role as a precursor to pseudomonic acids. The various pseudomonic acids, including mupirocin, exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism of action of mupirocin involves the inhibition of bacterial isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis. By binding to this enzyme, mupirocin prevents the incorporation of isoleucine into nascent peptide chains, thereby inhibiting bacterial protein synthesis and growth .

Pharmaceutical Applications

The most significant pharmaceutical application of Monic acid A is its role as a precursor in the production of mupirocin, which is marketed under the brand name Bactroban. Mupirocin is available as a cream or ointment and is widely used in clinical settings for the treatment of impetigo, folliculitis, and other bacterial skin infections .

Table 3 summarizes the pharmaceutical formulations containing mupirocin derived from Monic acid A:

FormulationIndicationReference
Mupirocin ointment (2%)Treatment of impetigo and other bacterial skin infections
Mupirocin cream (2%)Treatment of secondarily infected traumatic skin lesions
Mupirocin calcium creamTreatment of bacterial skin infections
Mupirocin lithium formulationTreatment of bacterial skin infections

Analytical Methods and Characterization

Isolation and Purification

The isolation and purification of Monic acid A from natural sources typically involve a multi-step process, including extraction, chromatographic separation, and crystallization. The compound can be extracted from P. fluorescens cultures using organic solvents such as ethyl acetate, followed by purification through column chromatography or high-performance liquid chromatography (HPLC) .

Advanced chromatographic techniques, including reversed-phase HPLC and preparative thin-layer chromatography, have been employed for the isolation of high-purity Monic acid A from bacterial cultures. These methods allow for the separation of Monic acid A from other metabolites produced by P. fluorescens, enabling detailed structural and functional studies .

Spectroscopic Identification

The structural characterization of Monic acid A has been accomplished through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques have provided detailed information about the compound's molecular structure, stereochemistry, and functional groups .

Mass spectrometric analysis of Monic acid A typically yields a molecular ion peak at m/z 344.4, corresponding to its molecular weight. The fragmentation pattern observed in mass spectrometry can provide valuable information about the structural features of the molecule, aiding in its identification and characterization .

Current Research and Future Perspectives

Synthetic Approaches

Recent advances in synthetic organic chemistry have enabled the development of synthetic routes for Monic acid A and its derivatives. These synthetic approaches aim to produce the compound in sufficient quantities for research and potential pharmaceutical applications, overcoming the limitations associated with isolation from natural sources .

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